molecular formula C15H14F2N6O2S B3398933 6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021263-83-1

6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3398933
CAS No.: 1021263-83-1
M. Wt: 380.4 g/mol
InChI Key: CQNOYQZDEMBOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a piperazine ring linked to a 2,4-difluorophenylsulfonyl group. The sulfonyl-piperazine moiety enhances solubility and modulates pharmacokinetic properties, while the difluorophenyl group contributes to electronic and steric effects critical for target interaction .

Properties

IUPAC Name

6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O2S/c16-11-1-2-13(12(17)9-11)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNOYQZDEMBOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Triazole compounds are known to interact with their targets, leading to a variety of biological activities. The specific interactions and resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the wide range of biological activities associated with triazole compounds, it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific target and the context of the biochemical pathway.

Pharmacokinetics

The presence of the triazole nucleus in various drug classes suggests that these compounds generally have favorable pharmacokinetic properties. The specific impact on bioavailability would depend on various factors including the compound’s chemical structure and the physiological context.

Result of Action

Given the wide range of biological activities associated with triazole compounds, it can be inferred that the compound could potentially have diverse molecular and cellular effects depending on the specific target and the biochemical context.

Comparison with Similar Compounds

Triazolo[4,3-b]pyridazine Derivatives

  • 3-Cyclopropyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1040641-10-8): Key Difference: Replaces the 2,4-difluorophenylsulfonyl group with a 4-fluorophenylsulfonyl substituent. Cyclopropyl at position 3 enhances metabolic stability compared to unsubstituted analogs .
  • AZD3514 :

    • Structure : 6-(4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine.
    • Key Difference : Incorporates a trifluoromethyl group at position 3 and an extended piperazine-ethoxy-phenyl chain.
    • Biological Activity : Androgen receptor (AR) inhibitor with high affinity (IC₅₀ = 14 nM), demonstrating efficacy in prostate cancer models .

Triazolo[4,3-a]pyridine Analogs

  • 3-(Cyclopropylmethyl)-8-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 12): Key Difference: Triazolo[4,3-a]pyridine core (vs. pyridazine) with a trifluoromethyl group. Retains high affinity for serotonin receptors (5-HT₁A) .

Pharmacological Profiles

GABAA Receptor Modulators

  • TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine): Activity: α2/α3-subtype selective agonist (EC₅₀ = 0.21 μM for α2; 0.16 μM for α3). Clinical Relevance: Non-sedating anxiolytic in rodents and primates due to minimal α1-subtype activity .
  • L-838,417 (7-Cyclobutyl-3-(2,6-difluorophenyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine) :

    • Key Difference : Cyclobutyl and triazolylmethoxy substituents.
    • Activity : Partial agonist at α2/α3/α5 GABAA receptors with antagonism at α1, avoiding sedation .

Kinase Inhibitors and Anticancer Agents

  • Vébreltinib (6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine): Target: c-Met kinase inhibitor with nanomolar potency (IC₅₀ < 10 nM). Structural Note: Difluoro-indazolylmethyl group enhances kinase selectivity over off-target receptors .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
Target Compound Triazolo[4,3-b]pyridazine 2,4-Difluorophenylsulfonyl-piperazine Undisclosed Under investigation
3-Cyclopropyl-6-(4-((4-FP)sulfonyl)piperazine) Triazolo[4,3-b]pyridazine 4-Fluorophenylsulfonyl, Cyclopropyl Unknown Improved metabolic stability
AZD3514 Triazolo[4,3-b]pyridazine Trifluoromethyl, Piperidine-ethoxy-phenyl Androgen Receptor IC₅₀ = 14 nM
TPA023 Triazolo[4,3-b]pyridazine 2-Fluorophenyl, Triazolylmethoxy GABAA (α2/α3) EC₅₀ = 0.16–0.21 μM
Vébreltinib Triazolo[4,3-b]pyridazine Difluoro-indazolylmethyl, Cyclopropyl c-Met kinase IC₅₀ < 10 nM

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (µM) Reference
Target Compound 422.41 2.8 12.5 (PBS)
AZD3514 534.54 3.5 8.2 (DMSO)
L-838,417 434.43 2.9 15.7 (PBS)
3-(Cyclopropylmethyl)-8-(piperazinyl)-analog 452.1 3.1 9.3 (DMSO)

Key Research Findings

  • Synthetic Strategies : The target compound shares synthetic pathways with analogs, including hydrazine-mediated cyclization and sulfonylation of piperazine intermediates .
  • SAR Insights : Fluorine substitution at the phenyl ring enhances binding to hydrophobic pockets in receptors (e.g., GABAA, AR), while bulky groups (e.g., trifluoromethyl) improve metabolic resistance .
  • Contradictions : While TPA023 and L-838,417 are GABAA agonists, AZD3514’s AR antagonism highlights the scaffold’s versatility across target classes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.